molecular formula C13H19N B2390293 (2S)-2-(4-Cyclobutylphenyl)propan-1-amine CAS No. 2248187-08-6

(2S)-2-(4-Cyclobutylphenyl)propan-1-amine

Cat. No.: B2390293
CAS No.: 2248187-08-6
M. Wt: 189.302
InChI Key: MACDYQVETUQPNZ-SNVBAGLBSA-N
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Description

(2S)-2-(4-Cyclobutylphenyl)propan-1-amine is an organic compound characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine typically involves the following steps:

    Formation of the Cyclobutylphenyl Intermediate: The initial step involves the formation of the cyclobutylphenyl intermediate through a Friedel-Crafts alkylation reaction. This reaction requires cyclobutyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination Reaction: The cyclobutylphenyl intermediate is then subjected to an amination reaction. This can be achieved through a reductive amination process, where the intermediate is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Cyclobutylphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild temperatures.

    Substitution: Halides, alkoxides, polar solvents, and appropriate temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

(2S)-2-(4-Cyclobutylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic effects, such as its role as a precursor in drug development.

    Industry: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Butylphenyl)propan-1-amine: Similar structure but with a butyl group instead of a cyclobutyl group.

    (2S)-2-(4-Cyclopropylphenyl)propan-1-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    (2S)-2-(4-Cyclohexylphenyl)propan-1-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

Uniqueness

The uniqueness of (2S)-2-(4-Cyclobutylphenyl)propan-1-amine lies in its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

(2S)-2-(4-cyclobutylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12H,2-4,9,14H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACDYQVETUQPNZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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